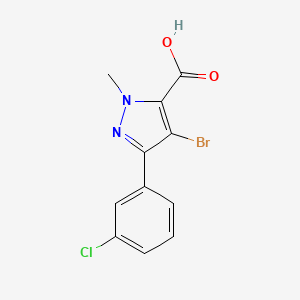

4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

描述

Structural Classification and Nomenclature

This compound belongs to the azole family of heterocyclic compounds, specifically classified as a substituted pyrazole derivative. Pyrazoles are five-membered heterocycles characterized by the presence of two adjacent nitrogen atoms within the ring structure, formally designated as 1,2-diazoles in systematic nomenclature. The parent pyrazole ring system contains three carbon atoms and two nitrogen atoms in ortho-substitution, creating a planar aromatic structure with distinctive electronic properties.

The compound's systematic International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting the precise positioning of each substituent on the pyrazole core. According to the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry for heterocyclic compounds, this molecule represents a highly substituted member of the pyrazole class. The molecular structure exhibits a molecular formula of C11H8BrClN2O2 with a calculated molecular weight of 315.55 grams per mole.

The structural complexity of this compound is evident from its multiple functional groups and their strategic positioning. The pyrazole ring bears a bromine atom at position 4, a 3-chlorophenyl substituent at position 3, a methyl group at position 1, and a carboxylic acid group at position 5. This substitution pattern creates a molecule with diverse chemical reactivity potential, as each functional group contributes distinct electronic and steric properties to the overall molecular architecture.

Table 1: Structural and Physical Properties of this compound

Within the broader classification of heterocyclic compounds, pyrazoles are recognized as π-excess aromatic systems, meaning they possess electron density above that of benzene. This electronic characteristic influences their reactivity patterns, with electrophilic substitution reactions occurring preferentially at position 4, while nucleophilic attacks favor positions 3 and 5. The presence of both electron-withdrawing (bromine, chlorine, carboxylic acid) and electron-donating (methyl) substituents in this compound creates a complex electronic environment that significantly modifies the reactivity profile compared to the unsubstituted parent pyrazole.

The heterocyclic classification system places pyrazoles within the azole subfamily, which encompasses all five-membered rings containing at least one nitrogen atom. More specifically, pyrazoles are categorized as five-membered rings with two heteroatoms, both of which are nitrogen atoms positioned adjacently. This distinguishes them from other dinitrogen-containing five-membered heterocycles such as imidazoles, where the nitrogen atoms are separated by a carbon atom.

Historical Context in Heterocyclic Chemistry Research

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered and named this class of compounds. Knorr's initial research was focused on developing quinoline derivatives with antipyretic properties, but his investigations led to the accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound that demonstrated significant analgesic, antipyretic, and antirheumatic activities. This serendipitous discovery marked the beginning of systematic research into pyrazole chemistry and established the foundation for understanding the pharmacological potential of this heterocyclic system.

The term "pyrazole" itself was coined by Knorr to describe this new class of compounds, and his work stimulated considerable interest in the synthesis and biological evaluation of pyrazole derivatives. Knorr's discovery was particularly significant because it demonstrated that synthetic heterocyclic compounds could exhibit potent biological activities, challenging the prevailing notion that effective therapeutic agents needed to be derived from natural sources.

Following Knorr's initial breakthrough, the field of pyrazole chemistry was further advanced by the work of German chemist Hans von Pechmann in 1898, who developed a classical synthetic method for pyrazole preparation. Pechmann's approach involved the reaction of acetylene with diazomethane, providing a reliable route to the parent pyrazole structure. This synthetic methodology became a cornerstone in heterocyclic chemistry and established the precedent for subsequent developments in pyrazole synthesis.

Table 2: Chronological Development of Pyrazole Chemistry

The evolution of pyrazole chemistry throughout the twentieth century was characterized by expanding synthetic methodologies and growing recognition of the biological significance of these compounds. Research efforts focused on developing more efficient synthetic routes to diversely substituted pyrazoles, driven by their emerging applications in pharmaceutical chemistry. The development of one-pot synthesis methods, multicomponent reactions, and dipolar cycloaddition approaches represented significant advances in the field.

A particularly important milestone in pyrazole research was the recognition that these compounds were exceptionally rare in nature, a phenomenon attributed to the difficulty of forming the nitrogen-nitrogen single bond present in the pyrazole structure. This observation led to the understanding that pyrazoles are predominantly synthetic in origin and serve as valuable building blocks for the construction of more complex heterocyclic systems. The rarity of natural pyrazoles paradoxically enhanced their value as synthetic targets and highlighted the importance of developing efficient laboratory-based preparation methods.

The historical context of this compound synthesis reflects the broader evolution of heterocyclic chemistry from simple structural modifications to complex multi-substituted derivatives. The incorporation of multiple functional groups, including halogens and carboxylic acid moieties, represents the sophisticated level of structural manipulation achievable through modern synthetic techniques. This compound exemplifies how classical heterocyclic frameworks discovered in the nineteenth century continue to serve as platforms for contemporary chemical research and development.

The progression from Knorr's initial pyrazole discovery to the synthesis of highly substituted derivatives like this compound illustrates the maturation of heterocyclic chemistry as a discipline. Contemporary synthetic approaches employ advanced methodologies such as transition metal catalysis, protecting group strategies, and regioselective functionalization techniques to achieve precise control over substitution patterns. These developments have enabled the preparation of structurally complex pyrazole derivatives that would have been impossible to synthesize using classical methods.

属性

IUPAC Name |

4-bromo-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHLCFXIGXKVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which is then brominated at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

化学反应分析

Types of Reactions

4-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry Applications

The compound has shown potential in several medicinal applications:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The structure of this compound suggests it may act as an inhibitor of COX enzymes, potentially reducing inflammation .

- Antimicrobial Properties : The presence of bromine and chlorine atoms may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for antimicrobial drug development .

- Anticancer Potential : Studies have explored its efficacy against various cancer cell lines, suggesting that it may interact with molecular targets involved in cancer progression .

Case Study: Anti-inflammatory Mechanism

A study demonstrated that derivatives of this compound were effective in reducing inflammation in animal models by inhibiting COX-2 activity, showcasing its potential for developing anti-inflammatory medications.

Agricultural Chemistry Applications

4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its applications include:

- Herbicide Development : The compound is utilized to create herbicides that enhance crop yields by effectively controlling unwanted plant growth.

- Fungicide Formulation : Its properties allow for the development of fungicides that protect crops from diseases .

Data Table: Agricultural Applications

| Application Type | Description |

|---|---|

| Herbicides | Enhances crop yields by controlling unwanted growth |

| Fungicides | Protects crops from diseases |

Material Science Applications

In material science, the compound is useful for developing advanced materials with unique properties:

- Polymer Synthesis : It can be incorporated into polymers to enhance their durability and resistance to environmental factors.

- Coating Formulations : The compound's properties allow for its use in coatings that require improved performance under various conditions .

Case Study: Material Durability

Research has shown that polymers synthesized with this compound exhibited significantly improved mechanical properties compared to traditional polymers, indicating its potential for high-performance applications.

Biochemical Research Applications

The compound is employed in various biochemical assays and studies:

- Enzyme Interaction Studies : It aids researchers in understanding enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes and disease mechanisms .

- Biological Pathway Probes : The compound can serve as a probe for studying specific biological pathways involving brominated pyrazole derivatives.

作用机制

The mechanism by which 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, molecular weight, and biological activities are summarized below:

Table 1. Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Bromine at position 4 may enhance electronic effects (e.g., dipole interactions) compared to chloro derivatives, as noted in isostructural analogs with antimicrobial activity . The methyl group at position 1 likely improves metabolic stability compared to unmethylated analogs (e.g., 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid) .

生物活性

Overview

4-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1350443-32-1) is a pyrazole derivative notable for its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a bromine atom at position 4, a chlorophenyl group at position 3, and a carboxylic acid group at position 5, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is C10H8BrClN2O2, and it has a molecular weight of approximately 293.54 g/mol. Its structure is characterized by the following:

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C10H8BrClN2O2 |

| Molecular Weight | 293.54 g/mol |

| InChI Key | GFAYBEBCABHUAP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate enzyme activity or receptor function through mechanisms such as:

- Competitive Inhibition : Binding to active sites on enzymes.

- Allosteric Modulation : Inducing conformational changes in proteins that affect their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound of interest. For instance:

-

Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The reported IC50 values indicate its effectiveness:

Cell Line IC50 (µM) MCF7 3.79 A549 26 NCI-H460 0.95

This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds, providing insights into structure-activity relationships (SAR):

- Study on Pyrazole Derivatives : A study investigated various pyrazole derivatives for their anticancer properties, revealing that modifications on the phenyl ring significantly affected their potency. The presence of electron-withdrawing groups like chlorine enhanced activity against cancer cell lines.

- Inhibition Studies : Another research focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives, including those similar to our compound, showing promising results in reducing cell proliferation in cancer models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | Structure | Moderate anticancer activity |

| 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | Structure | Low cytotoxicity |

| 4-Bromo-3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Structure | High selectivity towards specific targets |

常见问题

Q. What are the common synthetic routes for preparing 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving pyrazole ring formation followed by functionalization. For example, a substituted pyrazole precursor (e.g., 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid) can undergo bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from pyrazole derivatives suggests that reactions often employ DMF as a solvent and PCC (pyridinium chlorochromate) for oxidation steps, yielding aldehydes or carboxylic acids . Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-bromination or side reactions.

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for determining the crystal structure and substituent orientation. For instance, a related pyrazole derivative (3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) was analyzed using single-crystal X-ray diffraction, revealing dihedral angles between the pyrazole ring and aryl substituents (e.g., 74.91° for the chlorophenyl group) . Complementary techniques include:

- NMR spectroscopy : To confirm substituent positions and purity.

- Mass spectrometry : For molecular weight validation.

- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence cannabinoid receptor (CB1) binding affinity?

Structure-activity relationship (SAR) studies on pyrazole derivatives (e.g., SR141716A analogs) highlight critical substituent requirements for CB1 antagonism:

- A para-substituted aryl group at the 5-position (e.g., 4-chlorophenyl) enhances hydrophobic interactions.

- A carboxamido group at the 3-position improves binding via hydrogen bonding.

- A 2,4-dichlorophenyl group at the 1-position increases selectivity for CB1 over CB2 receptors . Modifying the bromine or chlorine substituents in the target compound could alter steric hindrance or electronic effects, impacting receptor affinity. Systematic substitution studies with in vitro binding assays (e.g., competitive radioligand displacement) are recommended.

Q. What methodologies resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic activity) often arise from variations in assay conditions or impurity profiles. To address this:

- Reproducibility checks : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .

- Purity validation : Use HPLC or LC-MS to confirm compound integrity.

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or bacterial strains. For example, pyrazole-based antimicrobial agents showed activity against S. aureus but not E. coli in some studies, highlighting species-specific interactions .

Q. How can computational modeling predict interactions with cysteine proteases?

The compound’s carboxylic acid group serves as a zinc-binding motif in enzyme inhibition. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with catalytic sites of enzymes like cathepsin L (CatL). For instance, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives were docked into CatL’s S1/S1’ subsites, revealing hydrogen bonding with Gln19 and hydrophobic contacts with Trp184 . MD simulations further assess binding stability over time.

Experimental Design Considerations

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak IA/IB.

- Asymmetric catalysis : Employing palladium or organocatalysts for enantioselective C–H functionalization. Evidence from related compounds (e.g., ethyl β-carboline-3-carboxylate derivatives) suggests that stereochemistry significantly impacts biological activity, necessitating rigorous enantiomeric excess (ee) analysis via polarimetry or circular dichroism .

Q. How are stability and solubility challenges addressed in formulation studies?

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or salt formation (e.g., sodium carboxylate).

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. HPLC monitoring identifies degradation products (e.g., dehalogenation or ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。